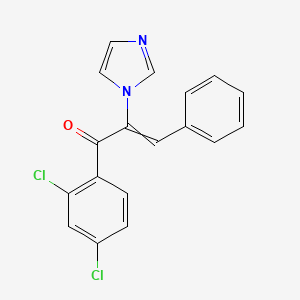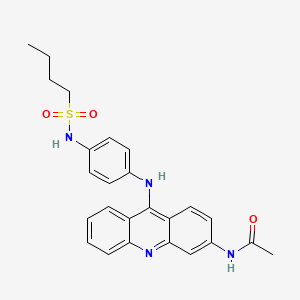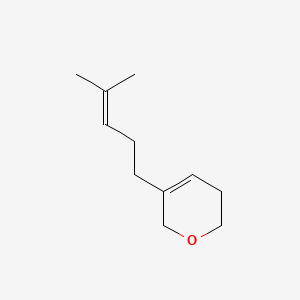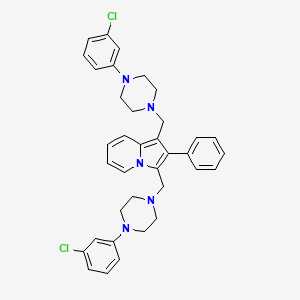
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an indolizine core, which is a nitrogen-containing fused ring system, and is further functionalized with piperazine and phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
化学反应分析
Types of Reactions
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
科学研究应用
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Indole: A structurally related compound with a nitrogen atom in a different position.
Pyridine: Another nitrogen-containing heterocycle with distinct chemical properties.
Quinoline: A fused ring system with nitrogen, similar to indolizine but with different biological activities.
Uniqueness
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features. The presence of piperazine and phenyl groups enhances its chemical reactivity and biological activity, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further distinguishes it from other similar compounds .
属性
CAS 编号 |
58892-63-0 |
|---|---|
分子式 |
C36H37Cl2N5 |
分子量 |
610.6 g/mol |
IUPAC 名称 |
1,3-bis[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine |
InChI |
InChI=1S/C36H37Cl2N5/c37-29-10-6-12-31(24-29)41-20-16-39(17-21-41)26-33-34-14-4-5-15-43(34)35(36(33)28-8-2-1-3-9-28)27-40-18-22-42(23-19-40)32-13-7-11-30(38)25-32/h1-15,24-25H,16-23,26-27H2 |
InChI 键 |
KNXXRGXMCVULPD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC(=CC=C6)Cl)C7=CC(=CC=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



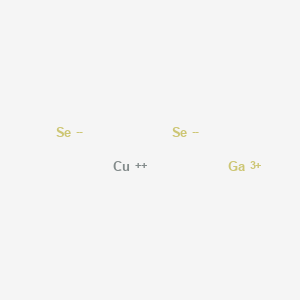
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
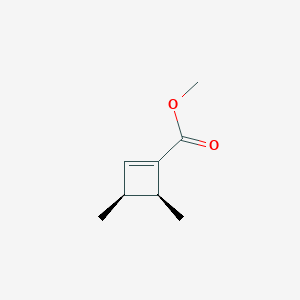
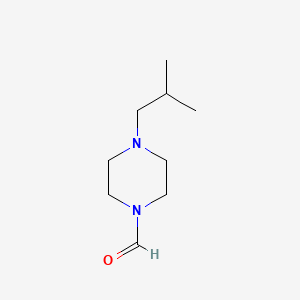
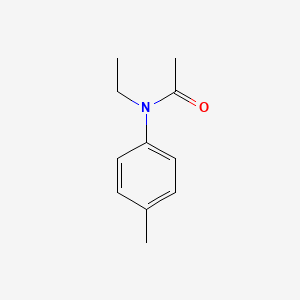
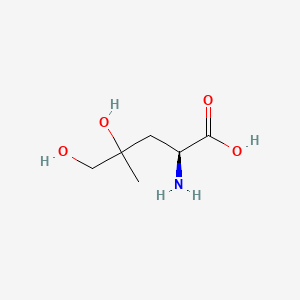
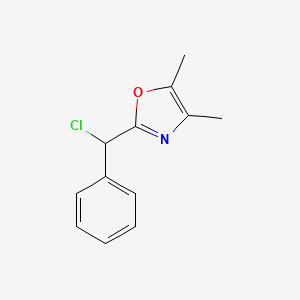
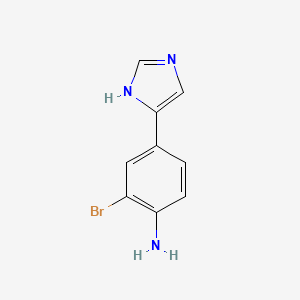
![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)
